Cas no 95668-20-5 (3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE)

3-Nitro-4-(trifluoromethoxy)bromobenzene is a halogenated aromatic compound featuring a nitro group and a trifluoromethoxy substituent on a bromobenzene backbone. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty materials. The presence of both electron-withdrawing (nitro and trifluoromethoxy) and bromo groups enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its stability under various reaction conditions allows for precise functionalization, while the trifluoromethoxy group contributes to lipophilicity, influencing bioavailability in bioactive compounds. Suitable for controlled electrophilic and nucleophilic substitutions, it is commonly employed in research and industrial applications requiring tailored aromatic frameworks.
3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE structure
95668-20-5 structure
Product Name:3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE
CAS No:95668-20-5
MF:C7H3BrF3NO3
MW:286.002831697464
MDL:MFCD04039243
CID:91110
Update Time:2025-06-08

3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE Chemical and Physical Properties

Names and Identifiers

    • 3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE
    • 3-nitro-4-Bromotrifluoromethoxybenzene
    • 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene
    • 5-Bromo-2-(trifluoromethoxy)nitrobenzene
    • 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene (ACI)
    • 1-Bromo-4-(trifluoromethoxy)-3-nitrobenzene
    • MDL: MFCD04039243
    • Inchi: 1S/C7H3BrF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H
    • InChI Key: OIGUXYDXDJIDCY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(OC(F)(F)F)=CC=C(Br)C=1)=O

Computed Properties

  • Exact Mass: 284.92500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3

Experimental Properties

  • Density: 1.811
  • Boiling Point: 258 ºC
  • Flash Point: 110 ºC
  • PSA: 55.05000
  • LogP: 3.77910

3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE Pricemore >>

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3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water
Reference
Preparation of 4-bromo- and 4-chloro-2-nitro-1-trifluoromethoxybenzene by diazotization of 4-amino-2-nitro-1-trifluoromethoxybenzene with a metal nitrite in sulfuric acid followed by halogenation with a copper halide and hydrogen halide
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ;  50 - 55 °C
Reference
A process for preparing 4-bromo-2-fluoro-1-(trifluoromethoxy)-benzene from 4-(trifluoromethoxy)-benzenamine
, China, , ,

Production Method 3

Reaction Conditions
Reference
Halogenation-nitration-fluorination of haloalkylated aromatic compounds
, European Patent Organization, , ,

Production Method 4

Reaction Conditions
Reference
Practical, Highly Convergent, Asymmetric Synthesis of a Selective PPARγ Modulator
Maligres, Peter E.; Humphrey, Guy R.; Marcoux, Jean-Francois; Hillier, Michael C.; Zhao, Dalian; et al, Organic Process Research & Development, 2009, 13(3), 525-534

3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE Raw materials

3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE Preparation Products

Additional information on 3-NITRO-4-(TRIFLUOROMETHOXY)BROMOBENZENE

3-Nitro-4-(Trifluoromethoxy)Bromobenzene: A Versatile Intermediate in Pharmaceutical and Organic Synthesis

3-Nitro-4-(trifluoromethoxy)bromobenzene (CAS No. 95668-20-5) is a valuable intermediate in the fields of pharmaceutical and organic synthesis. This compound, characterized by its unique combination of functional groups, has gained significant attention due to its potential applications in the development of novel drugs and advanced materials. In this article, we will delve into the chemical properties, synthetic routes, and recent research advancements involving 3-nitro-4-(trifluoromethoxy)bromobenzene.

Chemical Structure and Properties

3-Nitro-4-(trifluoromethoxy)bromobenzene is a brominated aromatic compound with a nitro group and a trifluoromethoxy substituent. The presence of these functional groups imparts distinct chemical properties to the molecule. The nitro group is a strong electron-withdrawing group, which increases the electron deficiency of the aromatic ring, making it more susceptible to nucleophilic attack. The trifluoromethoxy group, on the other hand, is highly electronegative and lipophilic, contributing to the overall stability and reactivity of the molecule.

The physical properties of 3-nitro-4-(trifluoromethoxy)bromobenzene include a melting point of approximately 75-77°C and a boiling point around 180°C at reduced pressure. It is insoluble in water but readily dissolves in organic solvents such as dichloromethane, acetone, and ethanol. These properties make it suitable for various synthetic transformations and purification techniques.

Synthetic Routes

The synthesis of 3-nitro-4-(trifluoromethoxy)bromobenzene can be achieved through several methods, each with its own advantages and limitations. One common approach involves the bromination of 3-nitro-4-trifluoromethoxybenzene. This can be accomplished using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or carbon tetrachloride. The reaction typically proceeds under mild conditions, yielding high yields of the desired product.

Another method involves the nitration of 4-trifluoromethoxybromobenzene. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid or by using mixed acid conditions. The nitration step is crucial as it introduces the nitro group to the aromatic ring, which is essential for subsequent synthetic transformations.

Applications in Pharmaceutical Synthesis

3-Nitro-4-(trifluoromethoxy)bromobenzene has found extensive use as an intermediate in the synthesis of various pharmaceutical compounds. Its unique combination of functional groups makes it an ideal starting material for constructing complex molecular architectures. For example, it has been used in the synthesis of anti-inflammatory agents, anticancer drugs, and antiviral compounds.

A recent study published in the Journal of Medicinal Chemistry highlighted the use of 3-nitro-4-(trifluoromethoxy)bromobenzene in the development of novel inhibitors for protein kinases. Protein kinases are key enzymes involved in cellular signaling pathways and are often targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. The study demonstrated that compounds derived from 3-nitro-4-(trifluoromethoxy)bromobenzene exhibited potent inhibitory activity against specific protein kinases, making them promising candidates for further drug development.

Safety Considerations

In handling 3-nitro-4-(trifluoromethoxy)bromobenzene, it is important to follow standard safety protocols to ensure laboratory safety. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to minimize exposure risks.

Conclusion

3-Nitro-4-(trifluoromethoxy)bromobenzene (CAS No. 95668-20-5) is a versatile intermediate with significant potential in pharmaceutical and organic synthesis. Its unique chemical structure and properties make it an attractive starting material for various synthetic transformations. Recent research has further expanded its applications in drug discovery and development, highlighting its importance in modern chemistry. As research continues to advance, it is likely that new applications for this compound will emerge, contributing to the advancement of scientific knowledge and technological innovation.

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